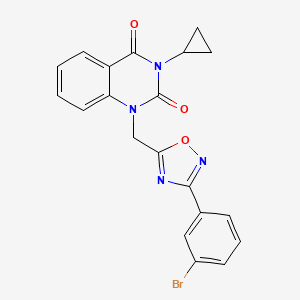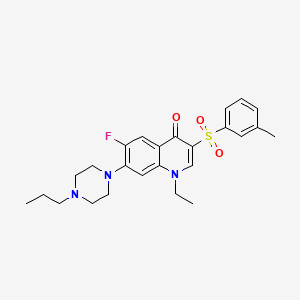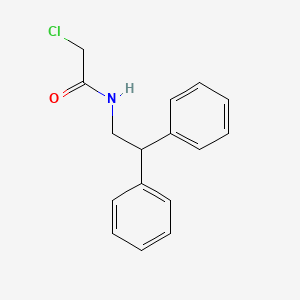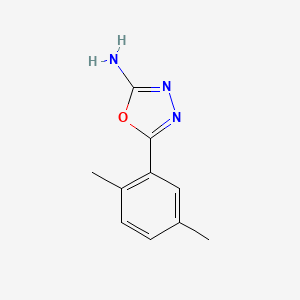
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinazoline core, a cyclopropyl group, and a 1,2,4-oxadiazole ring substituted with a bromophenyl group, making it a molecule of interest for its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
-
Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative. For instance, 3-bromobenzonitrile can be converted to the corresponding amidoxime, which is then cyclized with a suitable carboxylic acid to form the 1,2,4-oxadiazole ring.
-
Quinazoline core synthesis: : The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
-
Coupling reactions: : The final step involves coupling the 1,2,4-oxadiazole derivative with the quinazoline core. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of greener solvents and catalysts.
化学反应分析
Types of Reactions
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution reactions:
Oxidation and reduction: The quinazoline core can be subjected to oxidation and reduction reactions, potentially modifying its electronic properties.
Cycloaddition reactions: The 1,2,4-oxadiazole ring can participate in cycloaddition reactions, forming new ring systems.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions on the bromophenyl group can yield a variety of substituted derivatives, while
属性
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-cyclopropylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O3/c21-13-5-3-4-12(10-13)18-22-17(28-23-18)11-24-16-7-2-1-6-15(16)19(26)25(20(24)27)14-8-9-14/h1-7,10,14H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTQYPLOBVSDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2853812.png)

![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2853815.png)
![N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B2853817.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2853819.png)


![ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate](/img/structure/B2853822.png)
![3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2853828.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853829.png)

![3-(1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853831.png)
![8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853833.png)
